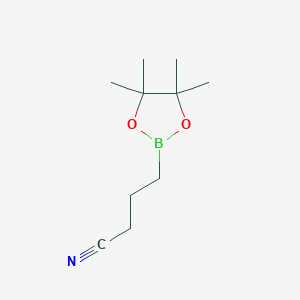

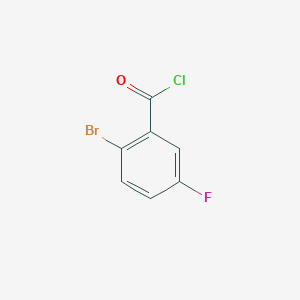

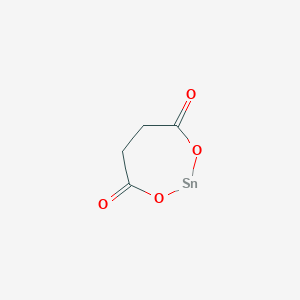

3-Cyano-1-propylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related boronic esters typically involves palladium-catalyzed cross-coupling reactions. For instance, Takagi et al. (2002) describe the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, highlighting the method's efficiency in retaining the configuration of double bonds and its application to one-pot synthesis of unsymmetrical 1,3-dienes (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

Applications De Recherche Scientifique

Highly Sensitive Fluorescent Sensors

Researchers have developed sensitive PET (photo-induced electron transfer)-type fluorescent sensors and sensor-doped polymer films for detecting trace amounts of water. These sensors, incorporating cyano groups as electron-withdrawing substituents, showcase the potential of boronic esters in enhancing sensor sensitivity and selectivity, crucial for environmental monitoring and diagnostic applications (Miho et al., 2021).

Cross-Coupling Reactions

In the realm of organic synthesis, boronic esters serve as pivotal intermediates. For example, palladium-catalyzed cross-coupling reactions of bis(pinacolato)diboron with 1-alkenyl halides or triflates have been utilized to synthesize unsymmetrical 1,3-dienes. This borylation-coupling sequence demonstrates the versatility of boronic esters in creating complex organic architectures, highlighting their importance in pharmaceutical and material science research (Takagi et al., 2002).

H2O2-Cleavable Polymers

The synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization showcases another innovative application. Incorporating phenylboronic acid esters into polymers enables the creation of materials that can degrade in response to H2O2, paving the way for the development of responsive delivery vehicles and smart materials. These findings underscore the potential of boronic esters in developing novel polymer-based technologies (Cui et al., 2017).

Room-Temperature Phosphorescence

A surprising discovery revealed that simple arylboronic esters exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional understanding of phosphorescent materials and opens up new avenues for designing organic phosphorescent materials without heavy atoms, which could have significant implications for optoelectronic devices and bioimaging technologies (Shoji et al., 2017).

Safety And Hazards

Orientations Futures

The future directions of research involving 3-Cyano-1-propylboronic acid pinacol ester could involve further exploration of its reactivity in various chemical reactions, such as the Suzuki–Miyaura coupling reaction . Additionally, more research could be conducted to better understand the steric parameters of the Bpin group and how they influence the reactivity of the compound .

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BNO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMSRWXPZLRTIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457934 |

Source

|

| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-1-propylboronic acid pinacol ester | |

CAS RN |

238088-16-9 |

Source

|

| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-1-propylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

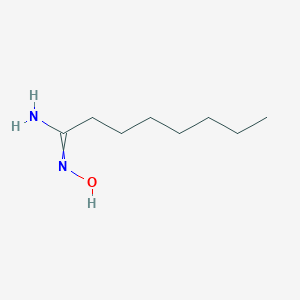

![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)

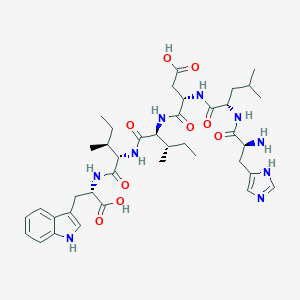

![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)

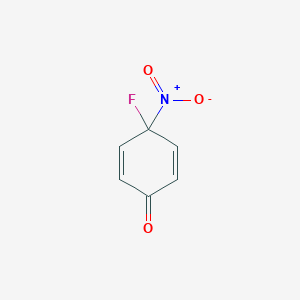

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)

![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)